![molecular formula C16H11ClF3NO3 B2973829 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate CAS No. 808106-09-4](/img/structure/B2973829.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. It is a synthetic compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves its ability to bind to specific proteins and inhibit their function. It has been shown to inhibit the function of several proteins involved in cancer and other diseases, including the bromodomain and extra-terminal (BET) proteins, which are involved in gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate depend on the specific proteins it targets. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the function of specific proteins involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in lab experiments is its high potency and selectivity for specific proteins. This allows for the study of specific protein functions in cells and tissues. However, one limitation is that it may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on specific proteins involved in other diseases, such as neurodegenerative diseases. Additionally, the development of new synthetic methods for [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate and its derivatives can lead to the discovery of new compounds with different biological activities.
Métodos De Síntesis
The synthesis of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and 2-amino-2-[2-(trifluoromethyl)anilino]acetic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in a high yield.
Aplicaciones Científicas De Investigación
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases. It has also been used as a tool compound to study the function of specific proteins in cells. In addition, it has been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-11-7-5-10(6-8-11)15(23)24-9-14(22)21-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAOJLVMESNORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


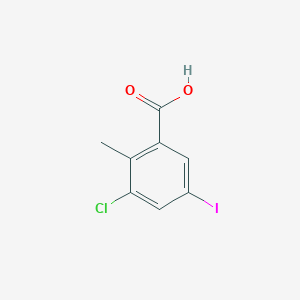
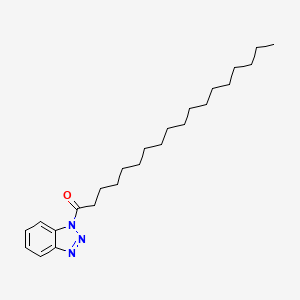
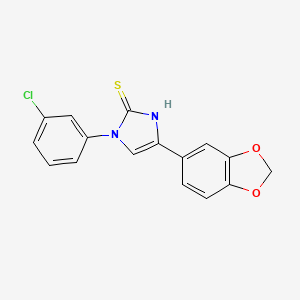
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

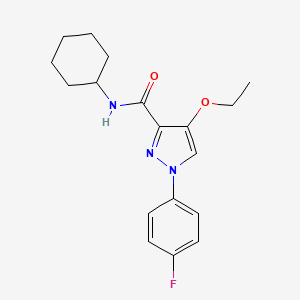
![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
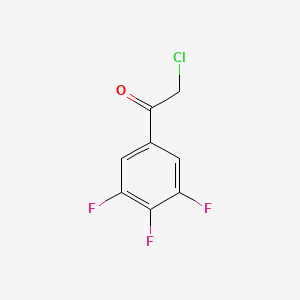
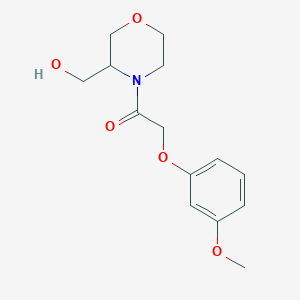
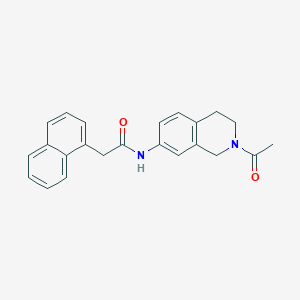
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)